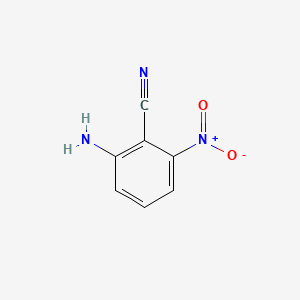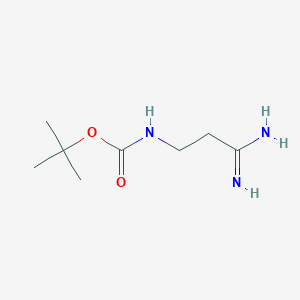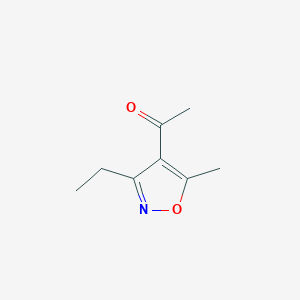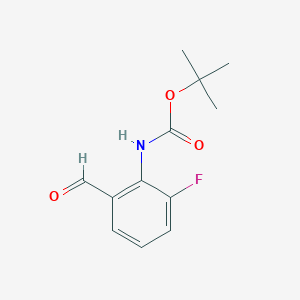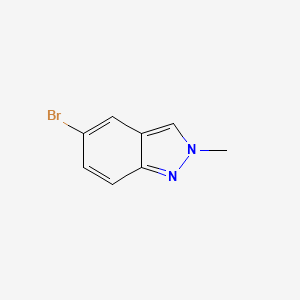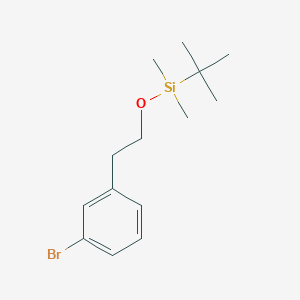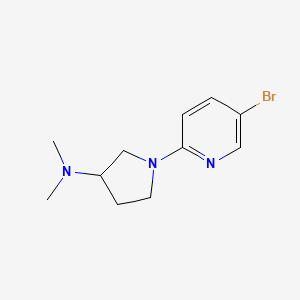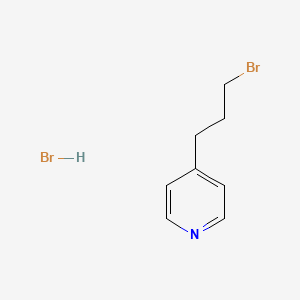
4-(3-Bromopropyl)pyridine hydrobromide
Übersicht
Beschreibung
4-(3-Bromopropyl)pyridine hydrobromide is an important chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. It is commonly used in organic synthesis, as a catalyst, and as a reagent for the preparation of various chemical compounds.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
Poly(methylenepyridinium)s Synthesis : The solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides was studied, revealing mechanisms involving bimolecular reactions and the influence of anions on solubility and thermal stability of the polymers (Monmoton, Lefebvre, & Fradet, 2008).
Hyperbranched Polyelectrolytes : The poly(N-alkylation) of 3,5-bis(bromomethyl)pyridine hydrobromide and its analogs led to new hyperbranched polyelectrolytes. This research also included a kinetic study of the reaction and an exploration of the structures and properties of the resulting polymers (Monmoton, Lefebvre, & Fradet, 2008).
Chemical Synthesis and Catalysis
Regioselective C-4 Deprotonation : Studies on 3-bromopyridine and its derivatives showed regioselective C-4 deprotonation, followed by transmetalation and palladium-mediated coupling processes, providing a versatile entry to substituted pyridines (Karig, Spencer, & Gallagher, 2001).
Bromination of Pyridine Derivatives : Research involving pyridine-4-thiol demonstrated its utility in preserving certain aryl bromides against replacement by hydroxide and alkoxide ions (Chen et al., 2008).
Pharmaceutical Applications
- Synthesis of Rupatadine Intermediate : A study detailed an efficient and environmentally friendly synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine (Guo, Lu, & Wang, 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
4-(3-Bromopropyl)pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It’s known that the compound can undergo bromination reactions . Bromination is a type of electrophilic aromatic substitution where a bromine atom is incorporated into an organic substrate. This reaction is facilitated by the presence of a Lewis acid, such as FeBr3, which can polarize the bromine molecule and increase the electrophilicity of the bromine .
Biochemical Pathways
The bromination reactions it undergoes can lead to the formation of various brominated derivatives . These derivatives can potentially interact with various biochemical pathways, depending on their specific structures and properties.
Result of Action
The compound’s ability to undergo bromination reactions suggests that it can form various brominated derivatives . These derivatives may have different biological activities, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate and outcome of bromination reactions . Additionally, the presence of other substances, such as Lewis acids, can also influence the compound’s reactivity .
Eigenschaften
IUPAC Name |
4-(3-bromopropyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVISLVDOBRHPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508769 | |
| Record name | 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64262-18-6 | |
| Record name | 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromopropyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



